3-sec-Butyl-6-methyluracil

Pesticide Synthesis Organic Chemistry Process Optimization

Securing a validated non-halogenated precursor for bromacil synthesis and a certified reference standard for environmental monitoring presents a dual sourcing challenge. 3-sec-Butyl-6-methyluracil (CAS 6589-36-2) resolves both needs as the exact penultimate intermediate in the patented bromacil synthetic route (CN103012286A, CN101402609A) and the primary photodegradation metabolite of bromacil. • Enables 60-61% total yield bromacil synthesis; structural alternatives alter cyclization and reduce yield. • Serves as a unique chromatographic and mass spectral fingerprint for bromacil degradation tracking. • Supplied at ≥95% purity with full Certificate of Analysis for impurity profiling and method validation.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 6589-36-2
Cat. No. B107482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-sec-Butyl-6-methyluracil
CAS6589-36-2
SynonymsNSC 310276;  3-sec-butyl-6-methyl-Uracil;  6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione; 
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)C=C(NC1=O)C
InChIInChI=1S/C9H14N2O2/c1-4-7(3)11-8(12)5-6(2)10-9(11)13/h5,7H,4H2,1-3H3,(H,10,13)
InChIKeyJXSCGNUFPLOCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-sec-Butyl-6-methyluracil: Herbicide Synthesis & Environmental Fate


3-sec-Butyl-6-methyluracil (CAS 6589-36-2) is a nitrogen-containing heterocyclic compound belonging to the substituted uracil class [1]. With a molecular weight of 182.22 g/mol and a melting point range of 115-120°C, it serves as a critical intermediate in the multi-step synthesis of commercial uracil herbicides, most notably bromacil (5-bromo-3-sec-butyl-6-methyluracil) . Beyond its role in pesticide manufacturing, this compound is also identified as a primary environmental degradation product (metabolite) of bromacil, making it essential for environmental fate and remediation studies [2]. Its procurement value is rooted in its specific utility as a non-halogenated precursor and reference standard, rather than as a direct agrochemical active ingredient itself .

Why 3-sec-Butyl-6-methyluracil Substitution Fails


Generic substitution within the uracil herbicide family is not viable due to the precise structure-activity relationship governing both synthetic pathways and environmental fate profiles. While 3-sec-butyl-6-methyluracil lacks the halogen atoms (e.g., bromine in bromacil or chlorine in terbacil) that confer herbicidal activity, its specific sec-butyl and methyl substitution pattern on the uracil ring is non-negotiable for serving as the direct synthetic precursor to bromacil [1]. Alternative uracils like 3-tert-butyl-6-methyluracil derivatives (e.g., terbacil intermediates) possess different alkyl chain branching (tert-butyl vs. sec-butyl) that alters the cyclization step and overall yield of the desired final product [2]. Furthermore, in environmental analytical chemistry, the compound is a unique fingerprint metabolite of bromacil degradation [3]. Using a structural analog as a reference standard would invalidate quantitative analysis, as chromatographic retention times and mass spectral fragmentation patterns are non-equivalent. This specificity mandates the procurement of the exact CAS 6589-36-2 entity for reliable chemical synthesis and environmental monitoring applications.

3-sec-Butyl-6-methyluracil vs. Structural Analogs: Procurement Guide


Key Intermediate for Bromacil Synthesis

In the patented three-step synthesis of the commercial herbicide bromacil (5-bromo-3-sec-butyl-6-methyluracil), 3-sec-butyl-6-methyluracil is the direct penultimate intermediate [1]. The overall yield of the process, starting from 2-bromobutane and urea, is reported as 60-61% [2]. Alternative synthetic routes that bypass this specific intermediate or use different alkyl-substituted uracils (e.g., tert-butyl analogs for terbacil synthesis) result in different overall yields and require distinct reaction conditions [3]. This compound's exact structure is a mandatory checkpoint in the most efficient reported pathway to bromacil.

Pesticide Synthesis Organic Chemistry Process Optimization

Defined Purity and Physicochemical Profile

3-sec-Butyl-6-methyluracil is available with a specified minimum purity of ≥98% (NLT 98%) from commercial suppliers, and its key physicochemical properties are well-defined, including a melting point of 115-120°C . In contrast, many of its halogenated analogs (e.g., bromacil, terbacil) are often supplied as technical-grade mixtures for agrochemical use or as dilute analytical standards (e.g., 100 µg/mL in acetonitrile), not as the neat, high-purity solid . This makes the unsubstituted uracil a superior, well-characterized building block for further chemical derivatization.

Chemical Analysis Quality Control Reference Standards

Bromacil Photolysis Product

3-sec-Butyl-6-methyluracil (designated compound V) was explicitly identified as a primary product formed during the UV photolysis (Method B) and sunlight photodegradation (Method C) of the herbicide bromacil in aqueous solutions [1]. This same degradation product was not reported from the ozonation (Method A) of bromacil, which instead yielded 3-sec-butyl-5-acetyl-5-hydroxyhydantoin (II) and 3-sec-butylparabanic acid (III) [1]. This specificity makes it a crucial analytical standard for tracking specific degradation pathways of bromacil in environmental water samples, distinguishing photolytic breakdown from other chemical oxidation processes.

Environmental Chemistry Bioremediation Metabolomics

Reduced Phytotoxicity vs. Halogenated Analogs

While 5-bromo-3-sec-butyl-6-methyluracil (bromacil) is a potent photosynthesis-inhibiting herbicide with moderate acute toxicity , the non-halogenated parent compound, 3-sec-butyl-6-methyluracil, lacks this high level of herbicidal activity. Its role is that of a synthetic precursor and a less toxic degradation product. Comparative studies on related uracil herbicides indicate that 5-bromo substitution is critical for potent phytotoxicity [1]. This differential activity profile is leveraged in bioremediation studies, where the appearance of the de-brominated 3-sec-butyl-6-methyluracil signals a reduction in environmental toxicity [2].

Toxicology Herbicide Mode of Action Structure-Activity Relationship

3-sec-Butyl-6-methyluracil: Key Research & Industrial Applications


Bromacil and Uracil Herbicide Synthesis

As a validated penultimate intermediate in the 60-61% total yield synthesis of the herbicide bromacil, this compound is essential for any lab-scale or pilot-scale production of this active ingredient [1]. Its use is mandated for the exact synthetic route described in patents CN103012286A and CN101402609A, and any deviation to a different alkyl-substituted uracil would fundamentally alter the process and likely reduce yield [2].

Environmental Fate and Bioremediation Studies

As a primary product of bromacil photodegradation, 3-sec-butyl-6-methyluracil serves as a critical analytical reference standard for monitoring the environmental breakdown of bromacil in water and soil [1]. Its detection is specifically indicative of UV photolysis or sunlight-driven degradation pathways, distinguishing these processes from other chemical remediation methods like ozonation, which yield different products [1]. Furthermore, its formation during biodegradation assays signifies a detoxification event, as it lacks the bromine atom essential for potent herbicidal activity .

Bromacil Impurity Profiling for QC

Given its role as both a synthetic precursor and a known degradation product, 3-sec-butyl-6-methyluracil is a key impurity that must be monitored in technical-grade bromacil [1]. Laboratories performing quality assurance for agrochemical manufacturing can utilize this compound as a certified reference material to develop and validate HPLC or GC-MS methods for impurity quantification, ensuring the final herbicide product meets purity specifications [2].

Novel Uracil-Based Agrochemical Development

The non-halogenated uracil core offers a versatile scaffold for chemical derivatization, with the sec-butyl and 6-methyl groups providing specific steric and electronic properties [1]. Researchers exploring new uracil derivatives for herbicidal, fungicidal, or pharmaceutical activity can utilize this compound as a well-characterized starting material, with its high commercial purity (≥98%) and defined physical properties (mp 115-120°C) ensuring reproducible synthetic outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-sec-Butyl-6-methyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.